2-Methyl-N-((3-methyl-1h-pyrazol-4-yl)methyl)propan-2-amine
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Overview
Description
2-Methyl-N-((3-methyl-1h-pyrazol-4-yl)methyl)propan-2-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-Methyl-N-((3-methyl-1h-pyrazol-4-yl)methyl)propan-2-amine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with 2-amino-2-methylpropan-1-ol in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .
Chemical Reactions Analysis
2-Methyl-N-((3-methyl-1h-pyrazol-4-yl)methyl)propan-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and halogenating agents such as bromine . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been investigated for its potential as an antileishmanial and antimalarial agent . In medicine, it is being explored for its potential therapeutic effects in the treatment of various diseases . In industry, it is used as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 2-Methyl-N-((3-methyl-1h-pyrazol-4-yl)methyl)propan-2-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules . This inhibition can lead to the disruption of key cellular processes, ultimately resulting in the desired therapeutic effects .
Comparison with Similar Compounds
2-Methyl-N-((3-methyl-1h-pyrazol-4-yl)methyl)propan-2-amine can be compared with other similar compounds, such as 1-methyl-1H-pyrazole-4-carbaldehyde and 3-methyl-1H-pyrazole-4-carbaldehyde . These compounds share similar structural features but differ in their specific functional groups and chemical properties .
Properties
Molecular Formula |
C9H17N3 |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
2-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C9H17N3/c1-7-8(6-11-12-7)5-10-9(2,3)4/h6,10H,5H2,1-4H3,(H,11,12) |
InChI Key |
VZKKBPDNKQDTJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1)CNC(C)(C)C |
Origin of Product |
United States |
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